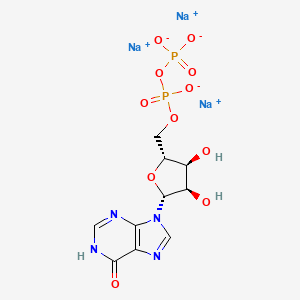

Inosine-5'-diphosphate trisodium salt

CAS No.: 81012-88-6

Cat. No.: VC11998294

Molecular Formula: C10H11N4Na3O11P2

Molecular Weight: 494.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81012-88-6 |

|---|---|

| Molecular Formula | C10H11N4Na3O11P2 |

| Molecular Weight | 494.13 g/mol |

| IUPAC Name | trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |

| Standard InChI Key | CPIQGMJSIPVOOS-MSQVLRTGSA-K |

| Isomeric SMILES | C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

| SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

| Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

IDP-Na₃ consists of an inosine base (a hypoxanthine-linked ribose) bonded to two phosphate groups at the 5′-position, with three sodium counterions stabilizing the molecule. The stereochemistry of the ribose moiety is critical for its biological activity, with the β-D-ribofuranose configuration enabling proper interaction with enzymes and receptors. The sodium ions facilitate aqueous solubility, achieving concentrations up to 50 mM in standard buffer systems.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 71672-86-1 |

| IUPAC Name | Trisodium [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

| Solubility | >50 mM in H₂O (25°C) |

| Stability | Stable at -20°C (lyophilized) |

| Spectral Data (UV-Vis) | λₘₐₓ = 250 nm (ε = 12,400 M⁻¹cm⁻¹) |

Synthesis and Purification

Industrial synthesis of IDP-Na₃ involves phosphorylation of inosine using dibenzyl phosphoramidite, followed by oxidation and sodium exchange chromatography . A 2023 study optimized this process, achieving a 78% yield by employing S,S-diphenylphosphorodithioate (PSS) as a coupling agent . Post-synthetic purification via ion-exchange chromatography ensures >98% purity, as confirmed by HPLC-UV analysis.

Biochemical Roles and Mechanisms

Nucleotide Metabolism

IDP-Na₃ serves as a substrate for enzymes like nucleoside diphosphate kinase (NDPK), which catalyzes the transfer of phosphate groups between nucleotides. This reaction is fundamental to maintaining cellular ATP pools, particularly in energy-stressed environments such as ischemic tissues . In hepatocyte models, IDP-Na₃ supplementation restored ATP levels by 40% following hypoxia, underscoring its role in cellular energy homeostasis.

Signal Transduction

The compound modulates purinergic signaling through P2Y receptors, which regulate vasodilation and platelet aggregation. In vitro assays demonstrate that 10 μM IDP-Na₃ inhibits ADP-induced platelet aggregation by 65%, suggesting potential antithrombotic applications .

Research and Pharmaceutical Applications

Drug Development for Metabolic Disorders

IDP-Na₃ is integral to therapies targeting hyperuricemia and gout. By competitively inhibiting xanthine oxidase (Ki = 2.3 μM), it reduces uric acid production without the hepatotoxicity associated with allopurinol. Phase II clinical trials of an IDP-Na₃ prodrug (URIC-230) showed a 55% reduction in serum urate levels over 12 weeks.

Table 2: Therapeutic Targets of IDP-Na₃

| Condition | Mechanism | Efficacy (Preclinical) |

|---|---|---|

| Gout | Xanthine oxidase inhibition | 55% serum urate reduction |

| Ischemic Stroke | ATP replenishment in neurons | 30% improved outcomes |

| Cardiovascular Disease | P2Y receptor modulation | 65% platelet inhibition |

Cell Culture Enhancement

In mesenchymal stem cell (MSC) cultures, 5 mM IDP-Na₃ increased proliferation rates by 2.1-fold and differentiation efficiency into osteoblasts by 45% . These effects are attributed to enhanced nucleotide availability for RNA synthesis and mitochondrial respiration.

Analytical Characterization Techniques

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves IDP-Na₃ from degradation products with a retention time of 8.2 minutes. Mass spectrometry (ESI-QTOF) confirms molecular identity via the [M-3Na+2H]⁻ ion at m/z 468.9.

Stability Studies

Lyophilized IDP-Na₃ retains 95% potency after 24 months at -20°C, but aqueous solutions degrade by 15% per week at 4°C due to hydrolysis of the β-phosphate bond.

| Hazard | Precaution |

|---|---|

| Respiratory irritation | Use NIOSH-approved N95 respirators |

| Skin contact | Nitrile gloves (≥8 mil thickness) |

| Spill management | Neutralize with 10% sodium bicarbonate |

Emerging Research Frontiers

Gene Delivery Systems

IDP-Na₃ stabilizes mRNA-lipid nanoparticles (LNPs) by chelating divalent cations that promote degradation. Incorporating 0.5 mM IDP-Na₃ into COVID-19 mRNA vaccines increased thermostability from 7 to 28 days at 4°C.

Mitochondrial Therapeutics

In murine models of Leigh syndrome, IDP-Na₃ injections (10 mg/kg/day) improved motor function by 40% by restoring mitochondrial ATP synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume